molecular formula C24H29F19O2 B14251762 Tetradecyl nonadecafluorodecanoate CAS No. 250237-67-3

Tetradecyl nonadecafluorodecanoate

Cat. No.: B14251762
CAS No.: 250237-67-3
M. Wt: 710.5 g/mol
InChI Key: FLGQKJNKBKJPTN-UHFFFAOYSA-N
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Description

Tetradecyl nonadecafluorodecanoate (CAS: 250237-67-3) is a long-chain perfluorinated alkyl substance (PFAS) characterized by a 14-carbon alkyl chain (tetradecyl) esterified with a nonadecafluorodecanoate group. The fluorinated moiety consists of a 10-carbon backbone with 19 fluorine atoms, forming a highly stable and hydrophobic structure . Such PFAS esters are known for their surfactant properties, chemical resistance, and persistence in the environment.

Properties

CAS No.

250237-67-3

Molecular Formula

C24H29F19O2

Molecular Weight

710.5 g/mol

IUPAC Name

tetradecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate

InChI

InChI=1S/C24H29F19O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-45-15(44)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)23(39,40)24(41,42)43/h2-14H2,1H3

InChI Key

FLGQKJNKBKJPTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tetradecyl nonadecafluorodecanoate typically involves the esterification of nonadecafluorodecanoic acid with tetradecanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Chemical Reactions Analysis

Tetradecyl nonadecafluorodecanoate can undergo various chemical reactions, including:

Scientific Research Applications

Tetradecyl nonadecafluorodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl nonadecafluorodecanoate involves its interaction with lipid molecules. The fluorinated tail of the compound interacts with the hydrophobic regions of lipid bilayers, while the ester group can form hydrogen bonds with the hydrophilic regions. This interaction can alter the properties of the lipid bilayer, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Esters

(a) Tetradecyl Trifluoroacetate (C₁₆H₂₉F₃O₂)
  • Structure : A 14-carbon chain esterified with a trifluoroacetate group (CF₃COO−).
  • Molecular Weight : 310.4 g/mol .
  • Fluorine Content: 3 fluorine atoms (vs. 19 in tetradecyl nonadecafluorodecanoate).
  • Applications : Used in specialty solvents and coatings. Its shorter fluorination reduces environmental persistence compared to long-chain PFAS .
(b) Pentadecafluorooctanoic Acid Esters (e.g., Tridecyl or Octadecyl Esters)
  • Structure: Esters of pentadecafluorooctanoic acid (C₇F₁₅COOH) with varying alkyl chains.
  • Molecular Weight : ~500–600 g/mol (estimated).
  • Fluorine Content : 15 fluorine atoms.
  • Applications: Surfactants in firefighting foams and textiles. Shorter fluorinated chains face similar regulatory restrictions as this compound .
Key Differences :

Non-Fluorinated Esters with Tetradecyl Chains

(a) Methyl Tetradecanoate (C₁₅H₃₀O₂)
  • Structure : A 14-carbon chain esterified with a methyl group.
  • Molecular Weight : 242.4 g/mol .
  • Applications : Common in biodiesel and fragrance industries. Lacks fluorine, making it biodegradable and less toxic .
(b) Tetradecyl Isobutyrate (C₁₈H₃₆O₂)
  • Structure : Branched isobutyrate ester with a tetradecyl chain.
  • Molecular Weight : 284.48 g/mol .
  • Applications : Used in lubricants and cosmetics. The branched structure reduces melting point compared to linear analogs .
Key Differences :
  • Non-fluorinated esters exhibit lower thermal stability and lack the surfactant properties of PFAS but are environmentally preferable .

Phosphonium Salts and Ionic Liquids

(a) Tributyl Tetradecyl Phosphonium Chloride
  • Structure : Phosphonium cation with a tetradecyl chain and tributyl groups.
  • Molecular Weight : 433.13 g/mol .
  • Applications : Biocide in water treatment. The cationic structure enhances antimicrobial activity but poses toxicity risks .
(b) Trihexyltetradecylphosphonium Decanoate
  • Structure: Phosphonium cation paired with a decanoate anion.
  • Applications : Ionic liquid with low volatility, used as a green solvent. The tetradecyl chain increases hydrophobicity and toxicity compared to shorter-chain analogs .
Key Differences :
  • Unlike PFAS esters, phosphonium salts are ionic and exhibit distinct reactivity. Their toxicity correlates with alkyl chain length, mirroring trends in PFAS .

Other PFAS with Long Alkyl Chains

  • Perfluoroazelaic Acid (C₉F₁₆O₄): A dicarboxylic acid with a fully fluorinated 9-carbon chain.
  • Potassium Perfluorooctanoate (C₈F₁₅O₂K): A salt used in emulsifiers. Its shorter chain and ionic nature reduce bioaccumulation compared to esterified PFAS .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Fluorine Atoms Key Applications Environmental Concerns
This compound ~710 (estimated) 19 Coatings, surfactants High persistence, bioaccumulation
Tetradecyl trifluoroacetate 310.4 3 Solvents Moderate persistence
Methyl tetradecanoate 242.4 0 Biodiesel, fragrances Biodegradable
Tributyl tetradecyl phosphonium chloride 433.13 0 Water treatment High toxicity

Table 2: Regulatory Status of Select Compounds

Compound Regulatory Classification Restrictions
This compound Substance of Very High Concern (SVHC) Restricted under EU REACH
Pentadecafluorooctanoic acid esters SVHC Phased out in industrial applications
Methyl tetradecanoate Generally Recognized as Safe (GRAS) Unrestricted

Research Findings and Trends

  • Toxicity and Chain Length : In ionic liquids and PFAS, longer alkyl chains (e.g., tetradecyl) correlate with increased toxicity and environmental persistence .
  • Functional Group Impact: Esters with fluorinated groups exhibit superior thermal stability but pose greater regulatory challenges compared to non-fluorinated analogs .
  • Applications : While PFAS esters dominate high-performance coatings, phosphonium salts and ionic liquids are emerging in niche sectors like green chemistry .

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